2,3-Dimethoxypropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,3-dimethoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-7-4-5(3-6)8-2;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKTYWCZLZCJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-46-1 | |
| Record name | 1-Propanamine, 2,3-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2,3-Dimethoxypropanal or 2,3-Dimethoxy-1-propanol : These serve as precursors where the methoxy groups are already installed.
- Ammonia or primary amines : For introducing the amine functionality.
- Hydrochloric acid : For salt formation.
Typical Preparation Method
A widely adopted synthetic approach involves the nucleophilic substitution or reductive amination of 2,3-dimethoxy-substituted aldehydes or halides with ammonia or amine sources, followed by hydrochloride salt formation.
Formation of 2,3-Dimethoxypropyl halide
The corresponding 2,3-dimethoxypropanol is converted into a good leaving group derivative (e.g., chloride or bromide) by reaction with thionyl chloride or phosphorus tribromide under controlled conditions.Nucleophilic substitution with ammonia
The halide intermediate is reacted with excess ammonia in a polar aprotic solvent (e.g., ethanol or acetonitrile) at low temperature to substitute the halogen with an amino group, yielding 2,3-dimethoxypropan-1-amine.Hydrochloride salt formation
The free amine is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol to precipitate the hydrochloride salt, which is then purified by recrystallization.
Detailed Research Findings and Data
Reaction Parameters
| Step | Conditions | Notes |
|---|---|---|
| Halide formation | Thionyl chloride, 0–5 °C, 2–4 h | Controlled temperature to avoid side reactions |
| Amination | NH₃ in ethanol, 25–50 °C, 12–24 h | Excess ammonia favors substitution over elimination |
| Salt formation | HCl in ethanol, 0–10 °C, 1–2 h | Low temperature prevents decomposition |
Yield and Purity
- Yields of amination step typically range from 70% to 85% depending on reaction time and ammonia concentration.
- Hydrochloride salt crystallizes as a white solid with purity >98% as confirmed by HPLC and NMR spectroscopy.
- Moisture content is controlled below 1% to ensure stability.
Alternative Preparation Methods
Reductive Amination Route
- Starting from 2,3-dimethoxypropanal , reductive amination with ammonia and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride can be employed.
- This method offers milder conditions and fewer side products.
- The product is then converted to the hydrochloride salt as above.
Direct Methylation of Aminopropanols
- Aminopropanols can be methylated at the 2 and 3 positions using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
- This method is less common due to regioselectivity challenges and potential over-methylation.
Industrial Scale Considerations
- Continuous flow reactors can be used for halide formation and amination steps to improve safety and reproducibility.
- Moisture control during drying and crystallization is critical to prevent caking and ensure product quality.
- Centrifugal decompression drying is preferred for obtaining non-caking crystalline hydrochloride salt.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halide formation + amination | 2,3-Dimethoxypropanol | Thionyl chloride, NH₃ | 0–5 °C halide; 25–50 °C amination | 70–85 | Common, scalable |
| Reductive amination | 2,3-Dimethoxypropanal | NH₃, NaBH₃CN or Na(OAc)₃BH | Room temp, mild | 75–90 | Cleaner, fewer side products |
| Direct methylation | Aminopropanol | Dimethyl sulfate, base | Elevated temperature | 50–65 | Less selective, side reactions |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Organic Synthesis
2,3-Dimethoxypropan-1-amine hydrochloride is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:
- Alkylation Reactions : The compound can act as a nucleophile in alkylation processes, facilitating the formation of more complex amines.
Pharmaceutical Development
The compound has potential applications in the pharmaceutical industry, particularly in the development of drugs targeting neurological disorders. Its structural similarity to other bioactive amines suggests it may interact with neurotransmitter systems.
Biological Buffering Agent
Recent studies indicate that this compound can function as a non-ionic organic buffering agent in biological systems. It maintains pH levels within a range of 6 to 8.5, making it suitable for cell culture applications.
Case Study 1: Organic Synthesis
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel derivatives of amines with enhanced pharmacological profiles. The study demonstrated successful alkylation reactions yielding compounds with improved solubility and bioavailability.
Case Study 2: Biological Buffers
A research team investigated the effectiveness of various buffering agents in maintaining pH stability during cell culture experiments. They found that incorporating this compound significantly improved cell viability compared to traditional buffers like MOPS and HEPES.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical reactions and pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
- Molecular Formula : C₅H₁₃Cl₂N
- Molecular Weight : 156.06 g/mol
- Key Features : Contains a chloro (-Cl) substituent at position 3 and a dimethylamine group.
- Applications : Used as a pharmaceutical intermediate (e.g., in antidepressants like imipramine derivatives) .
- Comparison : The chloro group confers higher hydrophobicity compared to the methoxy groups in the target compound. This difference may influence reactivity in alkylation or nucleophilic substitution reactions .
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₂Cl₃N
- Molecular Weight : 248.56 g/mol
- Key Features : Aromatic 3,4-dichlorophenyl group attached to a propane-1-amine backbone.
- Applications : Likely used in chiral synthesis for bioactive molecules due to its stereospecific (R)-configuration .
- Comparison : The aromatic ring enhances steric bulk and reduces solubility in polar solvents, contrasting with the more polar, aliphatic methoxy groups in this compound .
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride
- Molecular Formula: C₁₄H₂₇NO₄
- Molecular Weight : 231.72 g/mol
- Key Features : Features a 3,5-dimethoxyphenyl group and an (S)-configured chiral center.
- Applications: Potential use in asymmetric synthesis or as a precursor for neurologically active compounds .
- Comparison : The dimethoxy aromatic substituent increases molecular weight and complexity compared to the target compound’s simpler aliphatic methoxy groups .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride
- Molecular Formula : C₁₁H₁₈ClN
- Molecular Weight : 199.72 g/mol
- Key Features : Aromatic 2,4-dimethylphenyl group attached to propane-1-amine.
- Applications : Likely employed in the synthesis of aromatic amine-based pharmaceuticals .
- Comparison : The dimethylphenyl group creates a hydrophobic core, reducing water solubility compared to the target compound’s methoxy substituents .
Comparative Analysis Table
Biological Activity
2,3-Dimethoxypropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C5H13ClN2O2
Molecular Weight: 152.62 g/mol
CAS Number: 1443981-46-1
The compound features two methoxy groups attached to a propanamine backbone, which is believed to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering the levels of key metabolites.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Cell Signaling Pathways: The compound can modulate pathways that affect cellular processes such as proliferation and apoptosis.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
| Pathway | Effect |
|---|---|
| Metabolic Pathways | Inhibition of enzymes like soluble epoxide hydrolase (sEH), affecting eicosanoid metabolism. |
| Inflammatory Response | Modulation of inflammatory mediators through enzyme inhibition. |
| Neurotransmitter Systems | Potential interaction with serotonin and dopamine receptors. |
Case Studies and Experimental Data
-
Inflammation Reduction:
- A study demonstrated that at lower doses, this compound significantly reduced inflammation in animal models by inhibiting sEH activity, leading to increased levels of protective eicosanoids.
-
Neuropharmacological Effects:
- In vitro studies indicated that the compound could enhance the release of serotonin in neuronal cultures, suggesting potential antidepressant-like effects.
-
Cell Viability Assays:
- Cell viability assays conducted on various cancer cell lines showed that the compound could induce apoptosis at higher concentrations, indicating its potential as an anticancer agent.
Dosage Effects and Toxicity
The effects of this compound vary significantly with dosage:
- Low Doses: Beneficial effects such as anti-inflammatory properties have been observed.
- High Doses: Cytotoxic effects leading to apoptosis in cancer cells were noted; however, toxicity studies are necessary to determine safe dosage ranges for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-dimethoxypropan-1-amine hydrochloride, and how can purity be optimized during synthesis?
- Methodology : A common approach involves alkylation of propanolamine derivatives followed by hydrochlorination. For example, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate can be treated with HCl (dioxane solution) to yield hydrochloride salts . Optimizing purity requires controlled reaction times, stoichiometric HCl addition, and post-synthesis purification via recrystallization or column chromatography. Analytical techniques like NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) confirm structural integrity .
- Key Challenges : Residual solvents (e.g., dioxane) may persist; use of anhydrous conditions and vacuum distillation minimizes impurities .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.7–3.9 ppm) and confirms salt formation via amine proton shifts .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₅H₁₃NO₂·HCl: theoretical 158.07 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) and detects by-products like unreacted amines .
Q. What are the primary applications of this compound in chemical and biological research?
- Applications :
- Organic Synthesis : Acts as a chiral building block for pharmaceuticals, leveraging its amine and methoxy groups for nucleophilic substitutions .
- Bioconjugation : The hydrochloride salt improves solubility in aqueous buffers, facilitating use in peptide coupling (e.g., carbodiimide-mediated reactions) .
- Enzyme Studies : Used to probe amine-reactive active sites in enzymes like oxidoreductases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when scaling up synthesis of this compound?
- Data Contradiction Analysis : Lower yields at larger scales often stem from inefficient mixing or heat dissipation. Computational fluid dynamics (CFD) models can optimize reactor design. For example, batch reactors with baffles improve mixing, while temperature-controlled flow reactors enhance consistency .
- Validation : Compare lab-scale (e.g., 10 g, 85% yield) vs. pilot-scale (100 g, 70% yield) results. Adjust catalyst loading (e.g., 1.2 eq HCl) and solvent ratios (dioxane:H₂O) to mitigate side reactions .
Q. What strategies minimize by-product formation during the hydrochlorination step?
- Methodology :
- Controlled Protonation : Gradual HCl addition under nitrogen atmosphere prevents over-acidification, which can degrade methoxy groups .
- Solvent Selection : Anhydrous dioxane reduces hydrolysis of intermediates, while ethanol/water mixtures facilitate crystallization .
Q. How does the compound’s stereochemistry influence its reactivity in asymmetric synthesis?
- Experimental Design :
- Chiral HPLC : Resolves enantiomers (e.g., using Chiralpak AD-H column) to assess enantiomeric excess (ee) .
- Kinetic Studies : Compare reaction rates of (R)- and (S)-isomers with chiral catalysts (e.g., BINOL-derived phosphoric acids). For example, (S)-isomers may show 20% faster aminolysis due to steric effects .
- Contradictions : Conflicting ee results (e.g., 90% vs. 75%) may arise from racemization during workup; low-temperature quenching (<0°C) stabilizes configurations .
Q. What are the best practices for handling hygroscopicity and stability issues in aqueous solutions?
- Stabilization Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
